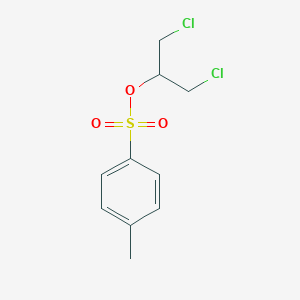

4-Aminophenyl hydrogen sulfate

描述

4-Aminophenyl hydrogen sulfate is a chemical compound that has been utilized in various research applications. It is a derivative of aminophenyl, which is a functional group known for its ability to participate in azo coupling reactions, particularly with phenol groups. This property has been exploited in the preparation of immunogens with polysaccharide specificity, as demonstrated in the use of 2-[(4-aminophenyl)sulfonyl]-ethyl hydrogen sulfate for coupling polysaccharides to protein carriers .

Synthesis Analysis

The synthesis of compounds related to 4-aminophenyl hydrogen sulfate often involves steps such as etherization and azo coupling. These methods have been historically used for the preparation of immunogens, with recent advancements providing more convenient alternatives . Although the specific synthesis of 4-aminophenyl hydrogen sulfate is not detailed in the provided papers, the related methodologies suggest a multi-step process that may include nitration, reduction, and sulfonation reactions.

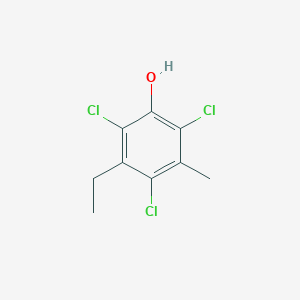

Molecular Structure Analysis

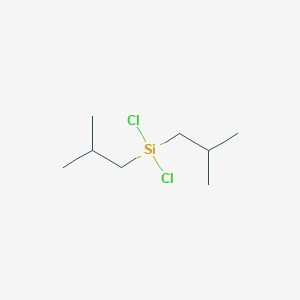

The molecular structure of 4-aminophenyl sulfones, which are closely related to 4-aminophenyl hydrogen sulfate, has been studied extensively. These molecules exhibit a significant degree of charge redistribution, with electronic charge transfer occurring from the amino to the sulfonyl group. This results in structural changes such as the shortening of C–N and C–S distances and an increase in the quinoid character of the phenylene group. The molecular structure is also influenced by substituents, which can modulate the properties of the molecule through inductive charge transfer .

Chemical Reactions Analysis

4-Aminophenyl derivatives are known for their ability to undergo azo coupling reactions, which are essential in the synthesis of dyes and the preparation of immunogens. The azo coupling typically involves the reaction of an aromatic amine with a diazonium salt, leading to the formation of azo compounds. This reactivity is crucial for the attachment of various functional groups to the aminophenyl core, thereby altering its properties and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminophenyl hydrogen sulfate and its derivatives are influenced by their molecular structure. The presence of the amino and sulfonyl groups contributes to properties such as solubility, reactivity, and the ability to form hydrogen bonds. For instance, the crystal packing of 4-aminophenyl sulfones is characterized by hydrogen bond schemes that form linear chains or bidimensional networks, which are controlled by the p-aminophenylsulfonyl moieties. These hydrogen bonds are relatively weak and are similar to those found in p-nitroaniline derivatives . The electronic effects of substituents on the sulfone moiety can also affect the NMR chemical shifts and IR frequencies, indicating their impact on the electronic structure of the molecule .

科学研究应用

Immunogen Preparation

4-Aminophenyl hydrogen sulfate has been used in the preparation of dextran-specific immunogens, contributing to the field of immunology. This reagent enables the coupling of polysaccharides to protein carriers, facilitating the creation of artificial immunogens with polysaccharide specificity (Himmelspach & Wrede, 1971).

Electrochemistry and Surface Science

In electrochemistry, mixtures of 4-aminophenyl and other groups have been grafted onto carbon electrodes, demonstrating its utility in controlling the composition of bimetallic layers. This has implications for the development of advanced materials and catalysts (Vila & Bélanger, 2012).

Structural Chemistry

Research in structural chemistry has explored the molecular structure and crystal packing of 4-aminophenyl sulfones. These studies reveal insights into charge redistribution and the properties of these compounds, which can be valuable in materials science and pharmaceuticals (Bertolasi et al., 1993).

Biomedical Imaging

4-Aminophenyl-based compounds have been developed as ratiometric two-photon fluorescent probes for imaging hydrogen sulfide in living cells. This application is significant in biological and medical research for tracking cellular processes (Liu et al., 2014).

Microbial Sulfur Metabolism

Studies on colonic sulfur metabolism have highlighted the role of 4-aminophenyl compounds in understanding microbial pathways. This research is crucial for comprehending how sulfur compounds impact health and disease, particularly in the gastrointestinal tract (Carbonero et al., 2012).

Catalysis

4-Aminophenyl hydrogen sulfate has been employed as a catalyst in various chemical reactions. It demonstrates efficiency and versatility in promoting reactions under environmentally friendly conditions, contributing to green chemistry initiatives (Kiasat et al., 2013).

Analytical Chemistry

In analytical chemistry, 4-aminophenyl-based reagents have been used for blood glucose determination, showcasing their utility in clinical diagnostics and biochemical analysis (Barham & Trinder, 1972).

Material Science

Research in material science has used bis(4-aminophenyl) disulfide as a dynamic crosslinker for self-healing poly(urea–urethane) elastomers. This finding is significant in the development of advanced materials with self-healing properties (Rekondo et al., 2014).

安全和危害

The compound has several hazard statements associated with it, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

属性

IUPAC Name |

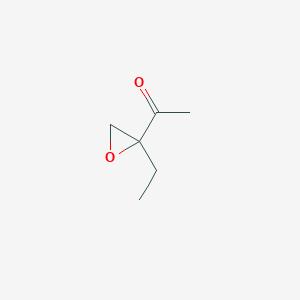

(4-aminophenyl) hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4S/c7-5-1-3-6(4-2-5)11-12(8,9)10/h1-4H,7H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEGXIBXYHERSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50935479 | |

| Record name | 4-Aminophenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminophenyl hydrogen sulfate | |

CAS RN |

15658-52-3 | |

| Record name | 4-Aminophenyl sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015658523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminophenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50935479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINOPHENYL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/286703H3MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-[[5-[(10-Oxoanthracen-9-ylidene)methyl]furan-2-yl]methylidene]anthracen-9-one](/img/structure/B97772.png)